N-(2-carbamothioylethyl)-N-methylacetamide
Overview
Description
N-(2-carbamothioylethyl)-N-methylacetamide (CMEA) is an organic compound that is used in various scientific research applications. It has a wide range of biochemical and physiological effects, and it has been found to be useful in laboratory experiments.
Scientific Research Applications
Organic and Analytical Chemistry Insights
Research on N-methylacetamide derivatives provides valuable insights into organic and analytical chemistry. For instance, studies on the Density Functional Theory (DFT)-calculated Infrared (IR) Spectrum reveal the characteristic peaks of amide bands, which are crucial for understanding the amide infrared spectrum. This knowledge aids in the analysis of organic compounds and has implications for chemical biology (Ji et al., 2020).
Kinetics and Mechanism of N-Substituted Amide Hydrolysis
The kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water have been studied using N-methylacetamide (NMA) as a model. This research helps understand the behavior of N-substituted amides under subcritical and supercritical conditions, providing insights into the chemical reactions in extreme environments (Duan et al., 2010).
Biodegradable Chelating Agents
In the context of environmental science, N-methylacetamide derivatives have been considered in the development of biodegradable chelating agents . These agents are proposed as alternatives to non-biodegradable ones like EDTA, aiming to reduce environmental impact while maintaining effectiveness in applications such as soil remediation and agriculture (Pinto et al., 2014).
Hydrogen Atom Transfer in Organic Reactions
N-methylacetamide has been used to study hydrogen atom transfer in reactions involving samarium diiodide. This research contributes to organic synthesis, providing a basis for developing new reductive processes and synthetic methodologies (Chciuk et al., 2017).
Water's Role in Amide Hydrolysis
The role of water in amide hydrolysis has been elucidated using Car-Parrinello simulations, offering a deeper understanding of the mechanisms involved in the hydrolysis pathways. This knowledge is vital for both organic chemistry and biochemistry, shedding light on the interactions between water molecules and organic compounds (Zahn, 2004).
properties
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-5(9)8(2)4-3-6(7)10/h3-4H2,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDYDDIZHOADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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